![molecular formula C21H16FN5O B2704997 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897623-56-2](/img/structure/B2704997.png)
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound “N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine. The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including substitutions and additions. The carboxamide group could also undergo various reactions, such as hydrolysis or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .Scientific Research Applications
Asymmetric Synthesis
The compound’s complex structure allows for easy synthesis via the Betti reaction. Aminobenzylnaphthols derived from this process serve as valuable chiral intermediates. These intermediates find extensive application in asymmetric synthesis. Notably, the (S,S)-triflate intermediate obtained from the triflation of 1-[(1S)-(4-fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol can be used in the future synthesis of aminophosphine, a crucial component for asymmetric catalysis .
Enantioselective Ligands
Due to the simultaneous presence of nitrogen and oxygen, aminobenzylnaphthols exhibit potential as chiral ligands. Researchers have employed these enantiopure intermediates in asymmetric synthesis, both as chiral starting materials and as ligands. For instance, they have been used in the enantioselective addition reaction of diethylzinc to aryl aldehydes, demonstrating their utility in metal-coordinating chemistry .
Pharmacological Activity
Indole derivatives, including those related to our compound, have diverse biological and clinical applications. While specific studies on this compound are limited, it belongs to the indole family, which has shown promise in various pharmacological contexts. Further research is needed to explore its potential in drug development .
MAGL Inhibition
Interestingly, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone has been investigated as a novel, potent, selective, and reversible noncovalent MAGL (monoacylglycerol lipase) inhibitor. This compound enhances the major endocannabinoid 2-arachidonoylglycerol and shows efficacy in neuropathic models .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLBBYGEVBLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide |
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